1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 479630-02-9
VCID: VC3934097
InChI: InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester

CAS No.: 479630-02-9

Cat. No.: VC3934097

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester - 479630-02-9

Specification

CAS No. 479630-02-9
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3
Standard InChI Key WMAWVWUIHBXMPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC

Introduction

Structural Characteristics and Nomenclature

1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester features a piperidine ring substituted at three critical positions:

  • N-1 position: Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations .

  • C-4 position: Attached to a propanoic acid methyl ester side chain, introducing both ester functionality and a three-carbon spacer .

  • Beta position of the propanoic acid chain: A ketone group (oxo) at the β-carbon relative to the ester carbonyl, enabling reactivity in conjugate addition or reduction reactions .

The molecular formula is inferred as C₁₅H₂₃NO₅ (calculated from analogous structures ), with a molar mass of 305.35 g/mol. Key stereochemical considerations arise from the piperidine ring’s chair conformation and the potential chirality at C-4, though specific optical data remain undocumented in current literature.

Physicochemical Properties

While direct measurements for this compound are unavailable, extrapolations from structurally similar piperidine esters provide reasonable estimates:

PropertyValue (Estimated)Basis in Analogous Compounds
Density (g/cm³)1.08–1.10Methyl 4-piperidinecarboxylate
Melting Point (°C)30–40N-Boc-piperidine-4-carboxylates
Boiling Point (°C)300–310Piperidine esters
Flash Point (°C)>110Boc-protected piperidines
LogP (Partition Coeff.)1.5–2.0Hydrophobic Boc/ester groups

The Boc group confers moderate lipophilicity, while the ester and ketone functionalities enhance solubility in polar aprotic solvents like DCM or DMF . Stability studies suggest susceptibility to acid-mediated Boc deprotection and base-catalyzed ester hydrolysis, necessitating storage at neutral pH and anhydrous conditions .

Synthetic Methodologies

Route 1: Sequential Functionalization of Piperidine

  • Core Formation: Methyl 4-piperidinecarboxylate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving >95% yield .

  • Side-Chain Introduction: A Claisen-Schmidt condensation between the methyl ester and a β-keto acid derivative introduces the β-oxo group. For example, reaction with acetyl chloride in the presence of AlCl₃ forms the ketone .

  • Purification: Column chromatography (silica gel, chloroform/methanol) isolates the product, as validated for related Boc-piperidine esters .

Route 2: Direct Alkylation

An alternative approach involves alkylating 1-Boc-4-piperidone with methyl β-bromopropanoate under phase-transfer conditions (e.g., K₂CO₃, tetrabutylammonium bromide) . This one-pot method simplifies synthesis but may yield lower regioselectivity (~70–80%) due to competing O- vs. N-alkylation .

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize Boc cleavage .

  • Solvent: DMF or THF for optimal solubility .

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve ketone formation efficiency .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.67 (s, 3H, ester CH₃), 2.45–2.60 (m, 2H, β-oxo CH₂), 3.90–4.10 (m, 2H, piperidine N-CH₂) .

    • ¹³C NMR: δ 170.5 (ester C=O), 207.8 (β-oxo C=O), 80.2 (Boc C-O), 28.3 (Boc CH₃) .

  • Mass Spectrometry:

    • ESI-MS m/z: 306.2 [M+H]⁺ (calculated for C₁₅H₂₃NO₅) .

  • Chromatography:

    • Retention time: 8.2 min (HPLC, C18 column, 70:30 acetonitrile/water) .

Applications in Pharmaceutical Synthesis

  • Intermediate for Kinase Inhibitors: The β-oxo group serves as a Michael acceptor in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, a scaffold prevalent in anticancer agents .

  • Peptide Mimetics: Incorporation into peptidomimetic structures enhances metabolic stability, as demonstrated in protease inhibitor design .

  • Prodrug Development: Ester hydrolysis in vivo releases the free acid, enabling targeted delivery of piperidine-based therapeutics .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug candidates.

  • Green Chemistry: Exploring biocatalytic methods (e.g., lipase-mediated esterification) to reduce solvent waste .

  • In Silico Studies: Molecular docking simulations to predict binding affinities for neurological targets (e.g., sigma-1 receptor) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator